

## The Role of the AAV2 Vector in FT001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FT001     |           |
| Cat. No.:            | B12369292 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**FT001** is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy that leads to profound vision loss or blindness from birth or early childhood. The underlying cause of LCA2 is a mutation in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. **FT001** utilizes a recombinant adeno-associated virus serotype 2 (AAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene (hRPE65) directly to retinal cells. This guide provides an in-depth technical overview of the core components of **FT001**, focusing on the pivotal role of the AAV2 vector.

# The AAV2 Vector: A Workhorse for Ocular Gene Therapy

Adeno-associated viruses (AAVs) are small, non-pathogenic parvoviruses that have become a leading platform for in vivo gene therapy due to their excellent safety profile and ability to transduce a wide range of dividing and non-dividing cells, leading to long-term transgene expression. The AAV2 serotype, in particular, has been extensively studied and utilized for ocular gene therapy for several key reasons:



- Tropism for Retinal Cells: AAV2 exhibits a natural tropism for retinal cells, including the
  retinal pigment epithelium (RPE) and photoreceptor cells, which are the primary targets for
  treating many inherited retinal diseases.
- Efficient Transduction: It can efficiently transduce these target cells, leading to robust and sustained expression of the therapeutic transgene.
- Low Immunogenicity: AAV2 is considered to have low immunogenicity, which is particularly advantageous in the immune-privileged environment of the eye, minimizing the risk of inflammatory responses that could compromise therapeutic efficacy and safety.
- Episomal Persistence: The AAV genome persists primarily as an episome in the nucleus of transduced cells, meaning it does not integrate into the host genome, thereby reducing the risk of insertional mutagenesis.

## FT001: Vector Design and Mechanism of Action

**FT001** is a recombinant AAV2 (rAAV2) vector designed to restore the function of the visual cycle in patients with RPE65 mutations. The core of the **FT001** vector is a single-stranded DNA genome containing a codon-optimized version of the human RPE65 gene. Codon optimization is a process of modifying the gene sequence to enhance protein expression in the target cells without altering the amino acid sequence of the protein.

While the specific promoter used in **FT001** has not been publicly disclosed, AAV2-based RPE65 gene therapies commonly utilize either a ubiquitous promoter, such as the chicken β-actin (CBA) promoter, or an RPE-specific promoter, like a shortened version of the human RPE65 promoter, to drive transgene expression specifically in the RPE cells.

The mechanism of action of **FT001** begins with a one-time subretinal injection, which delivers the AAV2 vector directly to the space between the photoreceptors and the RPE. The AAV2 capsids then bind to receptors on the surface of RPE cells and are internalized. Following intracellular trafficking, the vector releases its DNA genome into the nucleus. The host cell's transcriptional and translational machinery then uses this genetic blueprint to produce functional hRPE65 protein. The newly synthesized hRPE65 enzyme can then participate in the visual cycle, converting all-trans-retinyl esters to 11-cis-retinol, thereby restoring the supply of



11-cis-retinal to the photoreceptors and enabling them to detect light and initiate the process of vision.

## Signaling Pathway: The Visual Cycle Restoration by FT001



Click to download full resolution via product page

Caption: Restoration of the visual cycle by **FT001** in RPE cells.

## Clinical Development of FT001: Phase 1/2 Trial

A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT05858983) was initiated to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.



**Ouantitative Data Summary** 

| Dose Cohort | Vector Genomes (vg) per<br>eye | Number of Patients (n) |
|-------------|--------------------------------|------------------------|
| Low Dose    | 1.5 x 10^10                    | 3                      |
| Medium Dose | 7.5 x 10^10                    | 3                      |
| High Dose   | 15 x 10^10                     | 3                      |

Table 1: Dose Escalation Cohorts in the **FT001** Phase 1/2 Trial.[1][2]

| Efficacy Endpoint                    | Timepoint                                | Results                                                                                       |
|--------------------------------------|------------------------------------------|-----------------------------------------------------------------------------------------------|
| Multi-Luminance Mobility Test (MLMT) | Week 4, Week 8, or most recent follow-up | 67% (4 out of 6) of subjects<br>showed an improvement of ≥2<br>light levels from baseline.[1] |
| Full-Field Stimulus Test (FST)       | Week 4 and Week 8                        | 44% (4 out of 9) of subjects<br>showed an improved FST of 2<br>Log units or more.[1]          |

Table 2: Preliminary Efficacy Results from the FT001 Phase 1/2 Trial.

## **Experimental Protocols**Multi-Luminance Mobility Test (MLMT)

The MLMT is a standardized, performance-based assessment of functional vision under various controlled light conditions.

#### Methodology:

- Course Design: A pre-defined course with a specific path, obstacles of varying heights, and directional changes is set up in a light-controlled room.
- Light Levels: The test is conducted at multiple, pre-specified light levels, typically ranging from very dim (e.g., 1 lux, simulating a moonless night) to brighter indoor lighting (e.g., 400 lux).



- Patient Preparation: The patient is dark-adapted for a period before the test.
- Test Procedure: The patient is instructed to navigate the course from a starting point to a designated endpoint. The test is performed for each eye individually (with the other eye patched) and then with both eyes.
- Scoring: Performance is scored based on the time taken to complete the course and the
  number of errors made (e.g., contacting obstacles, stepping off the path). A passing score is
  typically defined by completing the course within a certain time and with fewer than a
  specified number of errors. The lowest light level at which a patient can successfully navigate
  the course is recorded.

## **Full-Field Stimulus Test (FST)**

The FST is a psychophysical test designed to measure the threshold of light sensitivity across the entire visual field.

#### Methodology:

- Stimulator: A Ganzfeld dome stimulator is used to present flashes of light of varying intensity and color (e.g., white, red, blue) to the entire visual field of one eye at a time.
- Patient Preparation: The patient undergoes a period of dark adaptation prior to testing.
- Test Procedure: The patient is positioned in the Ganzfeld dome and presented with a series
  of light flashes. The intensity of the flashes is varied using a staircase or other
  psychophysical method.
- Patient Response: The patient indicates whether they perceived the flash of light, typically by pressing a button.
- Threshold Determination: The light intensity at which the patient can reliably detect the stimulus is determined as their visual threshold. The results are often reported in log units of light intensity.

## **AAV2 Vector Manufacturing and Quality Control**



The production of clinical-grade AAV vectors is a complex, multi-step process that requires stringent quality control to ensure the safety, purity, and potency of the final product. While specific details of Frontera Therapeutics' proprietary "APEX Technology & Manufacturing platform" and "AAVANCE™" manufacturing platform are not publicly available, the general workflow for AAV2 vector production involves the following key stages.[2][3][4][5]

**Experimental Workflow: AAV2 Vector Production** 





Click to download full resolution via product page

Caption: General workflow for recombinant AAV2 vector production.



## **Quality Control Assays**

A comprehensive panel of quality control assays is performed on the final **FT001** drug product to ensure it meets pre-defined specifications for identity, purity, potency, and safety.



| Quality Attribute                                                         | Assay                                                                                                     | Purpose                                                                                                             |
|---------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Identity                                                                  | PCR, DNA Sequencing                                                                                       | Confirms the presence of the correct hRPE65 transgene and other genetic elements within the vector.                 |
| ELISA, Western Blot                                                       | Confirms the identity of the AAV2 capsid proteins.                                                        |                                                                                                                     |
| Purity                                                                    | SDS-PAGE                                                                                                  | Assesses the purity of the AAV capsid proteins and detects protein contaminants.                                    |
| qPCR                                                                      | Quantifies residual host cell and plasmid DNA.                                                            |                                                                                                                     |
| Analytical Ultracentrifugation (AUC), Anion-Exchange Chromatography (AEX) | Determines the ratio of full (genome-containing) to empty capsids.                                        | _                                                                                                                   |
| Potency                                                                   | Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR)                                                    | Measures the vector genome (vg) titer, which is the concentration of viral vectors containing the therapeutic gene. |
| In vitro cell-based assay                                                 | Measures the biological activity of the vector by assessing transgene expression in a relevant cell line. |                                                                                                                     |
| Safety                                                                    | Sterility Testing                                                                                         | Ensures the absence of microbial contamination.                                                                     |
| Endotoxin Testing                                                         | Detects the presence of bacterial endotoxins.                                                             |                                                                                                                     |
| Replication-Competent AAV (rcAAV) Assay                                   | Ensures the absence of replication-competent AAV, which could arise from                                  | <del>-</del>                                                                                                        |



recombination events during production.

Table 3: Key Quality Control Assays for AAV2-based Gene Therapies.

### Conclusion

The AAV2 vector is an integral component of the **FT001** gene therapy, serving as an efficient and safe vehicle for delivering a functional copy of the hRPE65 gene to the retinal pigment epithelium. Preclinical and early clinical data suggest that this approach holds significant promise for restoring visual function in patients with Leber Congenital Amaurosis type 2. The continued development and optimization of AAV vector technology, coupled with rigorous manufacturing and quality control processes, are crucial for the advancement of gene therapies for inherited retinal diseases and other genetic disorders. The ongoing clinical evaluation of **FT001** will provide further insights into the long-term safety and efficacy of this promising therapeutic candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Retinal Gene Therapy Using Adeno-Associated Viral Vectors: Multiple Applications for a Small Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technology Platform\_Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 3. Frontera Therapeutics Completes \$160 Million Series B [globenewswire.com]
- 4. Overview Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- 5. Home Frontera Therapeutics, Inc. [fronteratherapeutics.com]
- To cite this document: BenchChem. [The Role of the AAV2 Vector in FT001: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12369292#role-of-aav2-vector-in-ft001]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com